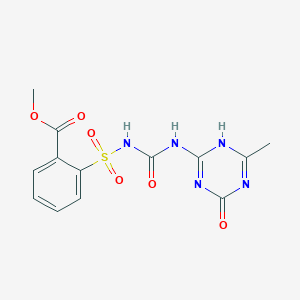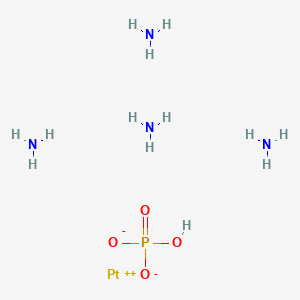
Tetraammineplatinum(II) hydrogen phosphate
Übersicht
Beschreibung
Tetraammineplatinum(II) hydrogen phosphate, also known as Pt(NH3)4(H2PO4)2, is an inorganic compound that has a range of applications in scientific research. It is a coordination compound of platinum, a transition metal, and four ammonia molecules, with two hydrogen phosphate molecules as the counter-ion. It is generally used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of Tetraammineplatinum(II) hydrogen phosphate is H13N4O4PPt . The compound consists of platinum (2+) ions, four ammonia molecules, and hydrogen phosphate . The InChI Key is LSDWMQXWIQMHNQ-UHFFFAOYSA-L .
Physical And Chemical Properties Analysis
Tetraammineplatinum(II) hydrogen phosphate is a colorless liquid . It is fully miscible in water . The exact mass is 359.032 g/mol and the monoisotopic mass is also 359.032 g/mol .
Wissenschaftliche Forschungsanwendungen
Catalyst for Vapor-phase Hydrosilylation The compound is used in creating a catalyst for vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane. The catalyst, comprising tetraammineplatinum(II) chloride in a polyethylene glycol medium supported on silica gel, showcases high activity and thermal stability, being a reliable option for this specific chemical reaction (Okamoto et al., 2002).
Formation of Metal Solid Solutions by Thermolysis Tetraammineplatinum(II) hydrogen phosphate is involved in the synthesis of complex salts like tetraammineplatinum(II) perrhenate. The thermolysis of these salts in a hydrogen atmosphere results in the formation of solid solutions based on Re with hcp cell parameters, showcasing its role in creating unique metallic structures and compounds (Korolkov et al., 2006).
Influence in NOx Storage Catalysts for Lean-burn Engines The compound influences the catalytic performance of monolithic Pt–Ba/Al2O3 NOx storage catalysts, essential for controlling emissions from lean-burn engines. The precursors used for platinum and barium significantly affect the catalyst's activity, indicating the compound's role in environmental control technologies (Pereda-Ayo et al., 2009).
Eigenschaften
IUPAC Name |
azane;hydrogen phosphate;platinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.H3O4P.Pt/c;;;;1-5(2,3)4;/h4*1H3;(H3,1,2,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDWMQXWIQMHNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.OP(=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H13N4O4PPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578454 | |
| Record name | Platinum(2+) hydrogen phosphate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraammineplatinum(II) hydrogen phosphate | |
CAS RN |
127733-98-6 | |
| Record name | Platinum(2+) hydrogen phosphate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammineplatinum(II) hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
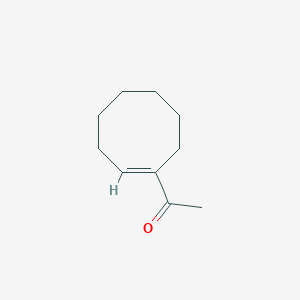
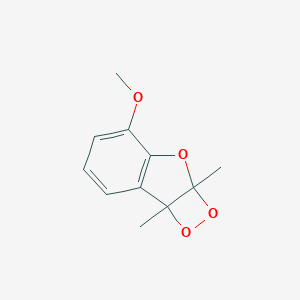
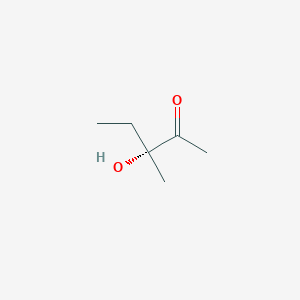
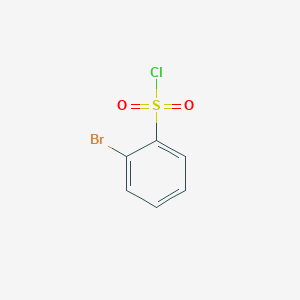
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
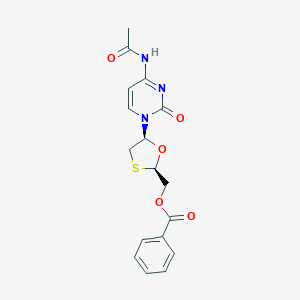
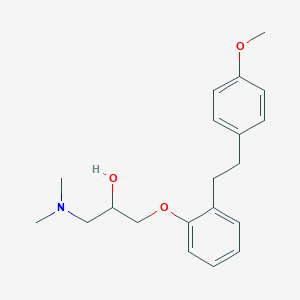
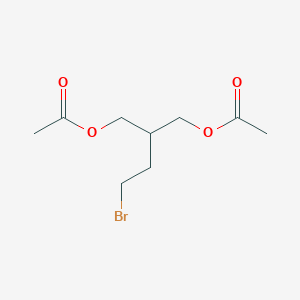
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
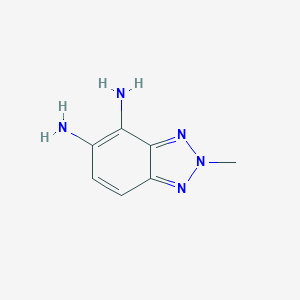
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
